molecular formula C24H30Cl2N2O3 B2866388 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride CAS No. 57149-09-4

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride

Cat. No.: B2866388
CAS No.: 57149-09-4
M. Wt: 465.42
InChI Key: VQMFEXCBAXFHDJ-UHFFFAOYSA-N
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Description

This compound, also known as naftopidil , has a molecular formula of C24H28N2O3 and a molecular weight of 392.5 . It is a derivative of piperazine and is structurally related to other piperazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a methoxyphenyl group and a naphthalenyloxy propanol group . The exact structure can be determined using various spectroscopic techniques, including mass spectrometry, NMR, and IR .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 392.5 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Anti-Cancer Drug Potential

A significant application of this compound is its identification as HUHS190, a major human metabolite of naftopidil, demonstrating selective toxicities between normal and cancer cells. It was found to be more hydrophilic, facilitating its preparation in high-concentration solutions suitable for intravesical instillation. HUHS190 showed broad-spectrum anti-cancer activities in vitro and was most potent in inhibiting bladder cancer growth in a model after intravesical administration, presenting a promising option for post-TURBT therapy without the side effects typical of current clinical drugs (Shimizu et al., 2019).

Receptor Ligand Activity

The compound and its analogues have been investigated for their receptor ligand activities, particularly focusing on σ receptors and serotonin transporters. These studies have explored its potential for therapeutic and diagnostic applications in oncology, emphasizing the need for analogues with reduced lipophilicity to improve utility (Abate et al., 2011). Moreover, modifications in the piperidine ring of related derivatives have shown to probe sigma-subtype affinities and selectivities, highlighting their potential as tools for PET experiments and tumor research and therapy (Berardi et al., 2005).

Potential as a Drug Delivery System

Research into prodrugs of naproxen has yielded novel morpholinyl- and methylpiperazinylacyloxyalkyl esters, demonstrating improved aqueous solubility and lipophilicity suitable for topical drug delivery. These compounds, particularly the methylpiperazinylacyloxyalkyl derivatives, exhibit a desirable combination of biphasic solubility and rapid enzymatic hydrolysis, enhancing the topical delivery of naproxen (Rautio et al., 2000).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, they represent a significant target for new central nervous system (CNS) drug discovery .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with ADME calculations, identified promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The binding of the compound to these receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-22-11-9-20(10-12-22)26-15-13-25(14-16-26)17-21(27)18-29-24-8-4-6-19-5-2-3-7-23(19)24;/h2-12,21,27H,13-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLMYUKIUHKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-09-4
Record name 1-Piperazineethanol, 4-(4-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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